Benzhydrylcyanamide
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Overview
Description
Benzhydrylcyanamide is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydrylcyanamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with cyanogen bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions, advanced purification techniques, and the use of automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzhydrylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzhydrylamine derivatives .
Scientific Research Applications
Benzhydrylcyanamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: this compound is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzhydrylcyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. The benzhydryl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and proteins effectively .
Comparison with Similar Compounds
Diphenylmethane: Shares the benzhydryl structure but lacks the cyanamide group.
Benzhydrylamine: Contains the benzhydryl group but with an amine instead of a cyanamide.
Cyanamide: Lacks the benzhydryl group but contains the cyanamide functionality.
Uniqueness: Benzhydrylcyanamide’s uniqueness lies in its combination of the benzhydryl and cyanamide groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzhydrylcyanamide |
InChI |
InChI=1S/C14H12N2/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H |
InChI Key |
MGNSFCPBKOUHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC#N |
Origin of Product |
United States |
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